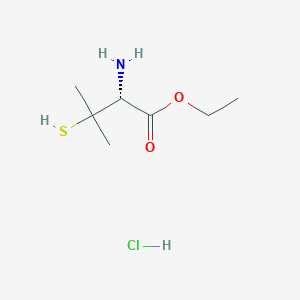
1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Antioxidant Capacity Assays
Pyrazole derivatives are explored in the context of antioxidant capacity assays, such as the ABTS/PP decolorization assay, which is widely used alongside DPPH radical-based assays. This research focuses on understanding the reaction pathways in these assays, highlighting the specificity and relevance of different antioxidants in the assay's outcome. It underscores the potential of pyrazole derivatives in evaluating and comparing antioxidant capacities in various systems, albeit with certain limitations due to specific reactions like coupling that might bias comparisons between antioxidants (Ilyasov et al., 2020).
Pyrazole-Based Heterocyclic Compounds
Pyrazoles are highlighted as a core structure in various compounds with significant agrochemical and pharmaceutical activities. The synthesis of pyrazole derivatives using different methods showcases their importance as building blocks for creating heterocyclic compounds. These compounds exhibit a wide range of biological activities, underlining the versatility of pyrazole scaffolds in synthesizing new therapeutic agents with potential applications in treating diseases and as functional materials in other scientific domains (Gomaa & Ali, 2020).
Applications in Synthesis of Novel Compounds
Research on pyrazole derivatives emphasizes their role in the synthesis of novel compounds with various biological activities. The synthesis techniques, including reactions under microwave conditions and the use of different solvents, highlight the chemical versatility and potential of pyrazole derivatives in developing new medicinal and agricultural chemicals. These compounds have shown promising properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The review on multicomponent reactions for synthesizing pyrazole derivatives highlights the efficiency and economic benefits of these methods in producing biologically active molecules. It covers a range of activities including antibacterial, anticancer, antifungal, and anti-inflammatory properties of pyrazole derivatives, pointing to the broad spectrum of therapeutic applications. This approach to synthesis is significant for pharmaceutical and medicinal chemistry, offering a pathway to explore new drugs and treatments (Becerra et al., 2022).
Propiedades
IUPAC Name |
1-(2-methylsulfonylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-8-14-15(9-10)6-7-20(5,16)17/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIOTXDMLWWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(methylsulfonyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)



![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)

![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)





